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Compound of Interest

Compound Name: Ellagic acid dihydrate

Cat. No.: B173945

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
ellagic acid dihydrate, a naturally occurring polyphenol with significant interest in
pharmaceutical and nutraceutical research. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics,
along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for ellagic acid
dihydrate, facilitating easy reference and comparison.

Table 1: *H and **C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
molecular structure of organic compounds. The *H and 3C NMR spectra of ellagic acid are
typically recorded in deuterated dimethyl sulfoxide (DMSO-de).
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IH NMR (in DMSO-
de)

13C NMR (in DMSO-
de)

Chemical Shift (d)

Chemical Shift (d)

Assignment Assignment
ppm ppm
7.44 (s, 2H) H-5, H-5' 158.9 C-4, C-4' (C=0)
10.5 (br s, 4H) Ar-OH 148.5 C-3, C-3' (C-OH)

140.0 C-2, C-2' (C-OH)
112.5 C-1, C-1'
110.2 C-6, C-6'
107.8 C-5, C-5'

Note: The broad singlet for the hydroxyl protons can vary in chemical shift and may exchange

with residual water in the solvent.

Table 2: Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy provides information about the functional groups present in a

molecule. The IR spectrum of ellagic acid dihydrate is characterized by the following

absorption bands.

Wavenumber (cm—1) Assignment Intensity
O-H stretching (phenolic and

~3400 Broad
water)

~1700 C=0 stretching (lactone) Strong

~1600 Aromatic C=C stretching Medium

~1200 C-O stretching Medium

One study identified more specific peaks at 3483 cm~* (O-H), 1751 cm~* (C=0), and 1428

cm~t (C=C)[1].
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Table 3: UV-Vis Spectroscopic Data

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a
molecule. In methanol, ellagic acid exhibits characteristic absorption maxima.

Solvent Amax 1 (nm) Amax 2 (nm)

Methanol 254 - 255 360 - 368

These absorption bands are attributed to the Tt — 1t* transitions within the aromatic system of
the molecule. The exact position of the maxima can be influenced by the solvent and the pH of
the solution[2][3].

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of ellagic acid
dihydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh approximately 5-10 mg of ellagic acid dihydrate and
dissolve it in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Ensure complete
dissolution, using gentle warming or sonication if necessary. Transfer the solution to a
standard 5 mm NMR tube.

 Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of
400 MHz or higher for protons, is recommended.

e 'H NMR Acquisition:
o Tune and shim the probe for the sample.
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
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o The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12
ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5
seconds), and a significantly larger number of scans (e.g., 1024 or more) due to the lower
natural abundance and sensitivity of the 13C nucleus.

o The spectral width should encompass the expected range for aromatic and carbonyl
carbons (e.g., 0-200 ppm).

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak of DMSO-ds (
2.50 ppm for *H and & 39.52 ppm for 13C).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of ellagic acid dihydrate with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o Typically, spectra are collected over the range of 4000-400 cm~* with a resolution of 4
cm~1, Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
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o Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance
versus wavenumber (cm™1).

Ultraviolet-Visible (UV-Vis) Spectroscopy

e Sample Preparation:

o Prepare a stock solution of ellagic acid dihydrate in a suitable UV-grade solvent, such as
methanol, at a known concentration (e.g., 1 mg/mL).

o From the stock solution, prepare a dilute solution (e.g., 10 ug/mL) to ensure that the
absorbance values fall within the linear range of the instrument (typically 0.1-1.0).

e Instrumentation: A double-beam UV-Vis spectrophotometer is commonly used.
o Data Acquisition:

o Fill a quartz cuvette with the solvent to be used as a blank and record a baseline
spectrum.

o Rinse the cuvette with the sample solution and then fill it with the sample solution.
o Scan the sample over a wavelength range of approximately 200-600 nm.

o Data Processing: The instrument will generate a spectrum of absorbance versus wavelength.
Identify the wavelengths of maximum absorbance (Amax).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as ellagic acid dihydrate.
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Spectroscopic Analysis Workflow for Ellagic Acid Dihydrate
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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